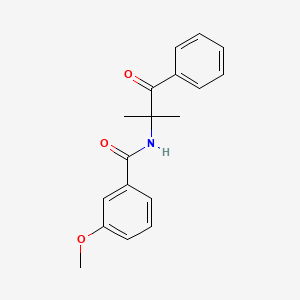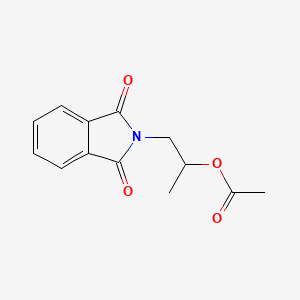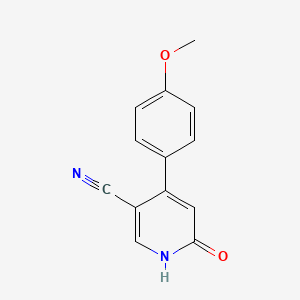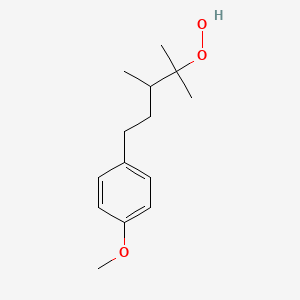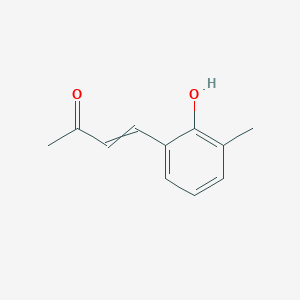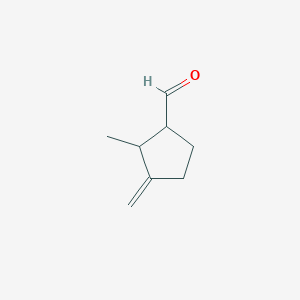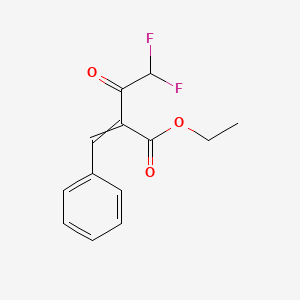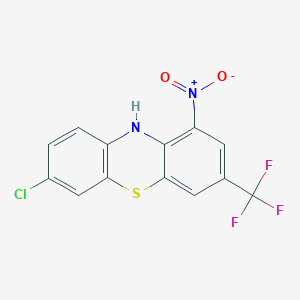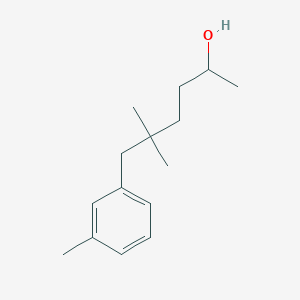
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol is an organic compound belonging to the class of alcohols It is characterized by a hexane backbone with a hydroxyl group (-OH) attached to the second carbon, and methyl groups attached to the fifth and sixth carbons Additionally, a 3-methylphenyl group is attached to the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent such as 3-methylphenylmagnesium bromide reacts with 5,5-dimethylhexan-2-one. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst selection, to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexan-2-one.
Reduction: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexane.
Substitution: Formation of 5,5-dimethyl-6-(3-methylphenyl)hexyl chloride.
Applications De Recherche Scientifique
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group may interact with hydrophobic pockets within proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethyl-2-(3-methylphenyl)-2-hexanol: Similar structure but with different substitution patterns.
2,5-Dimethyl-3-hexanol: Lacks the phenyl group, resulting in different chemical properties.
3,5-Dimethyl-3-hexanol: Similar backbone but different positioning of the hydroxyl group.
Uniqueness
5,5-Dimethyl-6-(3-methylphenyl)hexan-2-ol is unique due to the presence of both the phenyl group and the specific positioning of the hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
827299-40-1 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
5,5-dimethyl-6-(3-methylphenyl)hexan-2-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-14(10-12)11-15(3,4)9-8-13(2)16/h5-7,10,13,16H,8-9,11H2,1-4H3 |
Clé InChI |
RWDMFISBWVZPLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)(C)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
